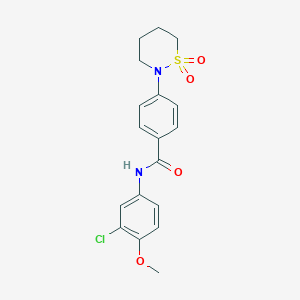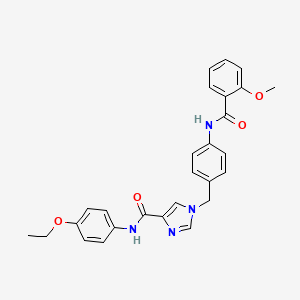
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Effects of Related Compounds
Compounds similar to "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide" may belong to classes of chemicals with known biological activities, such as pyrimidine derivatives, which have been explored for various biological effects. For example, derivatives of acetamide and formamide have been reviewed for their toxicology, indicating commercial importance and a range of biological responses depending on their structure and usage (Kennedy, 2001).
Antituberculosis Activity
Organotin(IV) complexes, including those with structures bearing resemblance to pyrimidine derivatives, have shown significant antituberculosis activity. This suggests a potential research application of similar compounds in developing antituberculosis agents. The activity is influenced by the ligand environment, structural diversity, and the nature of organic groups attached to the central atom, indicating a pathway for exploring new therapeutic agents (Iqbal, Ali, & Shahzadi, 2015).
Cancer Treatment
Compounds based on the pyrrolobenzimidazole or azomitosene ring systems, including those with modifications at the acetamide group, have been discussed for their cytotoxicity and antitumor activity. These insights can inform the research into related compounds for potential cancer therapy applications (Skibo, 1998).
Synthesis of Medicinal Precursors
The pyranopyrimidine core, found in structures akin to the queried compound, serves as a precursor in medicinal chemistry, highlighting the utility of such compounds in synthesizing therapeutically relevant molecules. The synthesis often employs hybrid catalysts, pointing to the versatility of these compounds in drug development (Parmar, Vala, & Patel, 2023).
Novel Sedative Hypnotics
Research into compounds such as Zaleplon, which shares a structural motif with the pyrimidine derivatives, illustrates the potential for developing new sedative-hypnotics. This underscores the value of studying compounds with unique structures for pharmaceutical applications (Heydorn, 2000).
特性
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)14-6-5-7-15(8-14)19-16(21)9-20-10-18-13(4)12(3)17(20)22/h5-8,10-11H,9H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNCJQQJOFZLFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC(=C2)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2382600.png)


![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)
![3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2382606.png)

![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)

![2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2382611.png)




